molecular formula C13H9FO3 B6370366 2-(5-Carboxy-2-fluorophenyl)phenol CAS No. 1261910-55-7

2-(5-Carboxy-2-fluorophenyl)phenol

Cat. No.: B6370366
CAS No.: 1261910-55-7
M. Wt: 232.21 g/mol
InChI Key: TWOREBYLRPAGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Carboxy-2-fluorophenyl)phenol: is an organic compound that features a phenol group and a carboxylic acid group attached to a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxy-2-fluorophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a fluorinated aromatic compound with a phenol derivative. The reaction typically requires a strong base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Carboxy-2-fluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(5-Carboxy-2-fluorophenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Medicine: Its fluorinated aromatic ring and carboxylic acid group make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the carboxylic acid group facilitates interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(5-Carboxy-2-fluorophenyl)phenol is unique due to the specific positioning of the carboxylic acid and fluorine groups on the aromatic ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation .

Properties

IUPAC Name

4-fluoro-3-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOREBYLRPAGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683553
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-55-7
Record name 6-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.